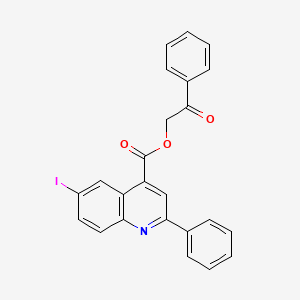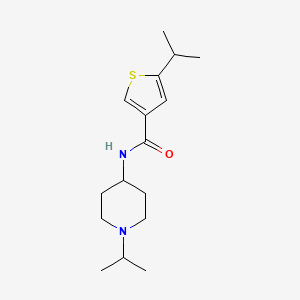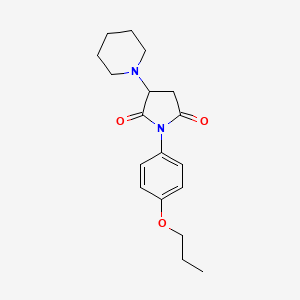
3-(1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, commonly known as PPD, is a chemical compound that has been extensively studied for its potential use in scientific research. PPD belongs to the class of compounds known as pyrrolidinediones, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of PPD is not fully understood, but it is thought to involve the inhibition of certain enzymes and transporters. In particular, PPD has been shown to inhibit the activity of P-glycoprotein by binding to a specific site on the protein.
Biochemical and Physiological Effects:
PPD has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and transporters. In addition, PPD has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PPD in lab experiments is its ability to inhibit the activity of P-glycoprotein, which can be useful in studies of drug resistance in cancer cells. However, one limitation of using PPD is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on PPD, including further investigations into its mechanism of action and its potential use in the development of new drugs for the treatment of cancer and other diseases. In addition, future research could explore the potential use of PPD in combination with other drugs or therapies to enhance their effectiveness.
Synthesemethoden
PPD can be synthesized using a variety of methods, including the reaction of 4-propoxybenzaldehyde with piperidine, followed by the addition of maleic anhydride. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
PPD has been investigated for its potential use in a number of scientific research applications, including its ability to inhibit the activity of certain enzymes and transporters. In particular, PPD has been shown to inhibit the activity of P-glycoprotein, a transporter protein that is involved in drug resistance in cancer cells.
Eigenschaften
IUPAC Name |
3-piperidin-1-yl-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-12-23-15-8-6-14(7-9-15)20-17(21)13-16(18(20)22)19-10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYSTICGZNFLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386030 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 3-(1-piperidinyl)-1-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 3-(1-piperidinyl)-1-(4-propoxyphenyl)- | |
CAS RN |
89143-29-3 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 3-(1-piperidinyl)-1-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)
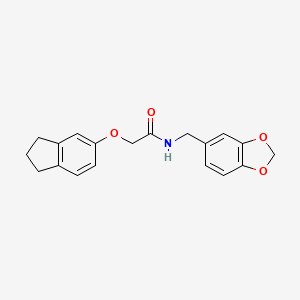
![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)
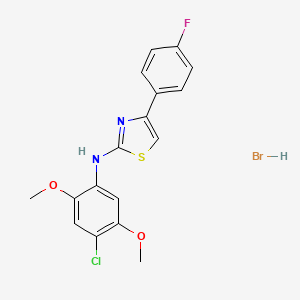
![1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4889904.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)
![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)

![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889932.png)
![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)
![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)
